3-(2,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the methyl group at the nitrogen atom of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dichlorophenyl)-1H-pyrazol-5-amine: Lacks the methyl group at the nitrogen atom.
3-(2,5-Dichlorophenyl)-1-methyl-1H-pyrazol-4-amine: The amine group is positioned differently on the pyrazole ring.
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine: The chlorine atoms are positioned differently on the phenyl ring.
Uniqueness
The uniqueness of 3-(2,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9Cl2N3 |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)7-4-6(11)2-3-8(7)12/h2-5H,13H2,1H3 |
InChI Key |
FVFQZFHZPJFLCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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